molecular formula C7H9ClFNO B13618575 4-(Fluoromethoxy)aniline hydrochloride

4-(Fluoromethoxy)aniline hydrochloride

Cat. No.: B13618575
M. Wt: 177.60 g/mol
InChI Key: JEBXVJUHADFQEO-UHFFFAOYSA-N
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Description

4-(Fluoromethoxy)aniline hydrochloride: is an organic compound with the molecular formula C7H8ClFNO It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethoxy)aniline hydrochloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Fluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 4-(Fluoromethoxy)aniline hydrochloride is used as a building block in organic synthesis. It is a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It serves as a model compound to understand the interaction of fluorinated aromatic compounds with biological molecules .

Medicine: Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of 4-(Fluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The fluoromethoxy group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

4-(fluoromethoxy)aniline;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c8-5-10-7-3-1-6(9)2-4-7;/h1-4H,5,9H2;1H

InChI Key

JEBXVJUHADFQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCF.Cl

Origin of Product

United States

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